![molecular formula C18H18N6O2S2 B2457931 N-(3-(丁胺基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺 CAS No. 1003987-75-4](/img/structure/B2457931.png)
N-(3-(丁胺基)喹喔啉-2-基)苯并[c][1,2,5]噻二唑-4-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: is a complex organic compound that integrates a quinoxaline moiety with a benzo[c][1,2,5]thiadiazole core
科学研究应用
Chemical Structure and Synthesis
The compound integrates a quinoxaline moiety with a benzo[c][1,2,5]thiadiazole core, which is known for its diverse electronic and biological properties. The synthesis typically involves several steps:
- Formation of the Quinoxaline Core : This is achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal.
- Introduction of the Butylamino Group : The butylamino group is introduced via nucleophilic substitution.
- Synthesis of the Benzo[c][1,2,5]thiadiazole Moiety : This is conducted through cyclization reactions involving appropriate precursors.
- Sulfonamide Formation : The final step includes sulfonation of the benzo[c][1,2,5]thiadiazole derivative and coupling with the quinoxaline intermediate.
Antimicrobial Activity
Studies have indicated that compounds containing the quinoxaline structure exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have been shown to possess bactericidal activity against various strains of bacteria and fungi. The incorporation of the benzo[c][1,2,5]thiadiazole moiety may enhance these effects due to its unique electronic characteristics .
Anticancer Properties
Research has highlighted the potential anticancer applications of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide. It has been evaluated for its ability to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell proliferation and survival . In vitro studies have shown promising results in reducing tumor cell viability and inducing apoptosis in cancer cell lines.
Case Study 1: Antimicrobial Testing
A recent study tested various quinoxaline derivatives against Mycobacterium tuberculosis (Mtb). The findings indicated that certain derivatives showed enhanced bactericidal activity compared to standard treatments. This suggests that N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide could be further developed as a novel treatment for tuberculosis .
Case Study 2: Anticancer Activity
In a study examining small molecule inhibitors targeting PI3K pathways, N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide was identified as a promising candidate. It demonstrated significant inhibition of cancer cell proliferation in vitro and showed potential for further development into therapeutic agents against various malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal.
Introduction of Butylamino Group: The butylamino group is introduced via nucleophilic substitution, where the quinoxaline derivative reacts with butylamine under controlled conditions.
Synthesis of Benzo[c][1,2,5]thiadiazole: This moiety is often synthesized through the cyclization of appropriate precursors, such as 2-nitroaniline with sulfur sources.
Sulfonamide Formation: The final step involves the sulfonation of the benzo[c][1,2,5]thiadiazole derivative, followed by coupling with the quinoxaline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline and thiadiazole moieties.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its electronic properties.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, especially at the sulfonamide and butylamino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups into the molecule.
作用机制
The mechanism of action of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves interactions with biological macromolecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoxaline and thiadiazole rings can intercalate with DNA or interact with proteins, disrupting their normal function.
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: These compounds share the quinoxaline core and are known for their antimicrobial and anticancer properties.
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds are studied for their electronic properties and use in organic photovoltaics and light-emitting diodes.
Uniqueness
What sets N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide apart is the combination of these two moieties, which imparts unique electronic and biological properties. This dual functionality makes it a versatile compound for various applications.
生物活性
N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound features a quinoxaline moiety linked to a benzo[c][1,2,5]thiadiazole sulfonamide structure. Its chemical formula is C₁₄H₁₈N₄O₂S, and it possesses unique functional groups that contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. In vitro studies have shown that related compounds can significantly reduce cell viability in various cancer cell lines (e.g., MCF-7 and HeLa cells) with IC50 values ranging from 1.5 to 10 µM .
- Case Study : A study on a structurally similar thiadiazole compound revealed an IC50 value of 1.61 µg/mL against cancer cells, indicating strong cytotoxicity .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research has indicated that derivatives of thiadiazoles can exhibit activity against a range of pathogens:
- Antibacterial Effects : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a related thiadiazole derivative demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
- Antifungal Properties : Thiadiazole derivatives have also been tested against fungal strains like Candida albicans, showing promising antifungal activity .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug design:
Pharmacological Implications
The diverse biological activities of N-(3-(butylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide suggest its potential as a lead compound for drug development:
- Potential Applications : Given its anticancer and antimicrobial properties, this compound could be further explored for therapeutic applications in oncology and infectious diseases.
属性
IUPAC Name |
N-[3-(butylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S2/c1-2-3-11-19-17-18(21-13-8-5-4-7-12(13)20-17)24-28(25,26)15-10-6-9-14-16(15)23-27-22-14/h4-10H,2-3,11H2,1H3,(H,19,20)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGXNSCFITYSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。